Hydralazine hydrochloride
Overview
Description
Hydralazine Hydrochloride is a vasodilator primarily used to treat high blood pressure and heart failure. It works by relaxing the muscles in the blood vessels, allowing them to dilate and thus lowering blood pressure. This compound is particularly useful in managing severe hypertension and heart failure, especially in patients who do not respond well to other treatments .
Mechanism of Action
Target of Action
Hydralazine hydrochloride primarily targets the blood vessels in the body . It is a vasodilator , meaning it works by relaxing the smooth muscles in the walls of arteries and arterioles . This relaxation leads to the dilation of these blood vessels, which in turn reduces the resistance to blood flow .
Mode of Action
It is believed to exert its effects through the inhibition of calcium release from the sarcoplasmic reticulum and inhibition of myosin phosphorylation in arterial smooth muscle cells . This results in the relaxation and dilation of the blood vessels, thereby decreasing systemic vascular resistance .
Biochemical Pathways
This compound undergoes metabolism by the N-acetyltransferase 2 (NAT2) enzyme . It has been found to induce the hypoxia-inducible factor-1alpha (HIF-1α), vascular endothelial growth factor (VEGF), and angiogenesis by inhibiting prolyl hydroxylases . This suggests that hydralazine may have a role in the regulation of cellular responses to hypoxia.
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract, with an onset of antihypertensive effect occurring within 20-30 minutes following oral administration . The bioavailability of hydralazine is affected by concomitant food administration, which increases absorption 2- to 3-fold . It undergoes extensive first-pass metabolism in the liver, with a mean fractional availability of about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . The drug is primarily excreted in the urine .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure . By dilating the blood vessels, it decreases the resistance to blood flow, which in turn reduces the workload on the heart . This can help prevent heart attacks and strokes, making it an important medication for managing hypertension .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the hydrolysis kinetics of this compound was found to be influenced by pH, with the hydrolysis taking place by water attack on the dicationic and the cationic forms of the drug . Additionally, the drug’s bioavailability is affected by food intake, with concomitant food administration increasing absorption .
Biochemical Analysis
Biochemical Properties
Hydralazine hydrochloride interacts with the cardiovascular system, where it lowers blood pressure by exerting a peripheral vasodilating effect through a direct relaxation of vascular smooth muscle . This effect is achieved by altering cellular calcium metabolism, interfering with the calcium movements within the vascular smooth muscle that are responsible for initiating or maintaining the contractile state .
Cellular Effects
This compound influences cell function by causing the dilation of blood vessels . This dilation allows blood to flow more easily through the vessels, which lowers blood pressure and reduces the amount of work the heart has to do to pump blood . This effect is particularly beneficial in the treatment of conditions like hypertension and heart failure .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of inositol trisphosphate-induced Ca2+ release from the sarcoplasmic reticulum in arterial smooth muscle cells . This action interferes with the calcium movements within the vascular smooth muscle that are responsible for initiating or maintaining the contractile state .
Temporal Effects in Laboratory Settings
The effects of this compound can be observed within 5 to 30 minutes of administration, with the duration of action lasting between 2 to 6 hours . Plasma levels of this compound decline with a half-life of 3 to 7 hours .
Dosage Effects in Animal Models
In animal models, this compound has been associated with birth defects, including cleft palate and malformed facial and cranial bones at higher doses .
Metabolic Pathways
This compound is metabolized mostly by the gastrointestinal mucosa and liver by N-acetyltransferase (NAT2) . The rate of acetylation is genetically determined, with slow acetylators having increased hydralazine levels and increased risk of toxicity, and fast acetylators having decreased hydralazine levels and decreased response .
Transport and Distribution
This compound is rapidly absorbed after oral administration, and peak plasma levels are reached at 1 to 2 hours . It is widely distributed in the body . It crosses the placental barrier and is excreted in breast milk .
Subcellular Localization
Given its mechanism of action, it can be inferred that it interacts with the smooth muscle cells in the arterial blood vessels . Here, it interferes with calcium movements, which are crucial for the contractile state of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydralazine Hydrochloride can be synthesized through the reaction of phthalic anhydride with hydrazine hydrate, followed by treatment with hydrochloric acid. The reaction involves heating phthalic anhydride with hydrazine hydrate to form hydralazine, which is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the compound meets pharmaceutical standards. The final product is typically crystallized from an aqueous solution to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Hydralazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions under acidic or basic conditions
Major Products:
Oxidation: Phthalazine derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydralazine compounds
Scientific Research Applications
Hydralazine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Extensively used in the treatment of hypertension and heart failure. .
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Comparison with Similar Compounds
Lisinopril: An angiotensin-converting enzyme inhibitor used to treat high blood pressure and heart failure.
Amlodipine: A calcium channel blocker used for similar indications.
Minoxidil: Another vasodilator used to treat severe hypertension
Uniqueness: Hydralazine Hydrochloride is unique in its direct vasodilatory effect on arterial smooth muscles, which distinguishes it from other antihypertensive agents like angiotensin-converting enzyme inhibitors and calcium channel blockers. Its ability to be used in combination with other drugs for enhanced therapeutic effects also sets it apart .
Properties
IUPAC Name |
phthalazin-1-ylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXNZUWOTSUBMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
86-54-4 (Parent) | |
Record name | Hydralazine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044645 | |
Record name | Hydralazine hydrochloride | |
Source | EPA DSSTox | |
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Molecular Weight |
196.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Very slightly soluble in ether and alcohol, In 95% ethanol, 0.2 g/100 ml, In water, 44.2 g/l @ 25 °C; 30.1 g/l @ 15 °C | |
Record name | HYDRALAZINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Hydralazine causes direct relaxation of arteriolar smooth muscle. The molecular mechanism of this effect is not known. It is not a dilator of capacitance vessels (e.g., the epicardial coronary arteries) and does not relax venous smooth muscle. Hydralazine-induced vasodilatation is associated with powerful stimulation of the sympathetic nervous system, which results in increased heart rate and contractility, increased plasma renin activity, and fluid retention; all of these effects counteract the antihypertensive effect of hydralazine. Although most of the sympathetic activity is due to a baroreceptor-mediated reflex, hydralazine may stimulate the release of norepinephrine from sympathetic nerve terminals and augment myocardial contractility directly. | |
Record name | HYDRALAZINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow crystals, White, crystalline powder | |
CAS No. |
304-20-1 | |
Record name | Hydralazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydralazine hydrochloride [USP:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDRALAZINE HYDROCHLORIDE | |
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Record name | HYDRALAZINE HYDROCHLORIDE | |
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Record name | Phthalazine, 1-hydrazinyl-, hydrochloride (1:1) | |
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Record name | Hydralazine hydrochloride | |
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Record name | Hydralazine hydrochloride | |
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Record name | HYDRALAZINE HYDROCHLORIDE | |
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Record name | HYDRALAZINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at 273 °C | |
Record name | HYDRALAZINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Hydralazine hydrochloride is a direct-acting smooth muscle relaxant that primarily targets the arterioles, leading to a decrease in peripheral vascular resistance. [, ]. This vasodilation reduces blood pressure and improves blood flow.
A: While this compound predominantly acts on arterioles, it has a less pronounced effect on veins compared to other vasodilators. []
A: The molecular formula of this compound is C8H9ClN4, and its molecular weight is 196.64 g/mol. []
A: Yes, Fourier-Transform Infrared (FTIR) spectroscopy has been used to analyze this compound. [, , ]. This technique helps to identify the functional groups present in the molecule and assess its compatibility with other excipients in pharmaceutical formulations.
A: this compound exhibits limited stability in oral syrup formulations, with a shelf life of approximately 5 days at room temperature. []. The degradation follows first-order kinetics, and there are no significant changes in pH or physical appearance during degradation.
A: Yes, certain excipients can negatively impact the stability of this compound. For example, dextrose, fructose, lactose, and maltose have been shown to accelerate its degradation []. Similarly, starch can interact with this compound, forming fluorescent triazolophthalazine derivatives and leading to a decrease in tablet strength over time. []
ANone: Based on the provided research, there is no evidence suggesting that this compound possesses catalytic properties.
ANone: The provided research papers do not delve into the computational chemistry or modeling aspects of this compound.
A: this compound demonstrates optimal stability in a slightly acidic pH range. For instance, in dextrose solutions, the stability is highest between pH 3.2 and 4.4. []
ANone: Several approaches have been investigated to enhance this compound bioavailability, including:
- Buccal muco-adhesive tablets: These formulations, incorporating polymers like carbopol 934P and HPMC K4M, have shown promising results in increasing the drug's residence time in the oral cavity and potentially enhancing its absorption. []
- Floating alginate microbeads: These microbeads, formulated using sodium alginate and HPMC, are designed to prolong gastric residence time, thereby potentially improving drug absorption and extending its duration of action. []
- Sustained-release tablets: Formulations utilizing thermal granulation techniques with HPMC and PEG 6000 as matrices have been developed to achieve sustained release of this compound, potentially leading to improved therapeutic outcomes. []
ANone: Specific details about SHE regulations pertaining to this compound are not discussed in the provided research papers.
A: this compound exhibits significant first-pass metabolism, resulting in a relatively low and variable oral bioavailability ranging from 26% to 50%. []
A: The half-life of this compound is relatively short, ranging from 2 to 4 hours. []. This short half-life necessitates frequent dosing to maintain therapeutic drug levels.
A: Yes, studies in hypertensive Wistar rats have demonstrated that this compound loaded albumin microspheres, designed for intramuscular administration, exhibit prolonged blood pressure reduction compared to the drug solution [].
A: The A-HeFT trial demonstrated that the combination of this compound and isosorbide dinitrate significantly improved survival and reduced hospitalizations for heart failure in self-identified Black patients [, ]. This landmark trial led to the FDA approval of BiDil®, a fixed-dose combination of these drugs, specifically for this patient population.
ANone: The provided research papers do not specifically address resistance mechanisms or cross-resistance associated with this compound.
A: While generally considered safe, this compound can cause adverse effects in some patients. Notably, it has been linked to drug-induced lupus erythematosus, a potentially serious autoimmune condition [, , ].
ANone: While the provided research papers highlight various formulation strategies to enhance this compound delivery and bioavailability (e.g., buccal tablets, floating microbeads, sustained-release tablets), they do not specifically discuss targeted drug delivery approaches.
ANone: The provided research does not delve into biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects related to this compound.
ANone: Several analytical methods are utilized for quantifying this compound, including:
- High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of this compound in complex mixtures, such as pharmaceutical formulations. Various HPLC methods, including reversed-phase and stability-indicating methods, have been developed and validated for this purpose [, , , ].
- UV Spectrophotometry: This method relies on the absorption of ultraviolet light by this compound. It can be used to determine drug content in both pure form and pharmaceutical preparations [, , , , ].
- Chemiluminescence (CL): This highly sensitive technique is based on the enhancement of chemiluminescence intensity in specific reaction systems (e.g., Luminol-Potassium Ferricyanide) upon the addition of this compound. []
ANone: The provided research does not provide specific details about the environmental impact or degradation pathways of this compound.
ANone: The provided research does not explicitly focus on the dissolution and solubility characteristics of this compound.
A: Method validation for this compound determination typically involves assessing parameters such as accuracy, precision, linearity, range, robustness, limit of detection (LOD), and limit of quantification (LOQ), as per ICH guidelines [, , , ].
A: While not explicitly discussed, the provided research implicitly highlights the importance of quality control and assurance in the development, manufacturing, and distribution of this compound formulations. This is evident in the emphasis on analytical method validation, stability studies, and compatibility assessments [, , ].
ANone: The research papers do not offer insights into the potential immunogenicity or immunological responses associated with this compound.
ANone: The provided research papers do not delve into drug-transporter interactions related to this compound.
ANone: Specific details regarding this compound's effects on drug-metabolizing enzymes are not covered in the provided research.
ANone: Specific strategies for recycling and waste management related to this compound are not addressed in the provided research.
A: The provided research papers showcase the utilization of various research tools and resources for studying this compound, including HPLC, UV spectrophotometry, FTIR spectroscopy, and animal models [, , , , ].
A: this compound was one of the earliest directly acting vasodilators introduced for the treatment of hypertension []. Its use, particularly in combination with isosorbide dinitrate, has been crucial in addressing racial disparities in heart failure treatment outcomes [, ].
A: The research on this compound highlights the intersections of various scientific disciplines, including medicinal chemistry, pharmacology, pharmaceutical sciences, and analytical chemistry. The development and optimization of different formulations, coupled with rigorous analytical method validation and stability assessments, underscore the collaborative nature of this research field [, , , , , , , ].
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